2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate
Overview
Description
2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate is a complex organic compound with a unique structure that includes a phenanthrolin moiety and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate typically involves multiple steps, including the formation of the phenanthrolin core and subsequent functionalization. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenanthrolin derivatives and acetate-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research .
Properties
IUPAC Name |
[2-methoxy-4-(9-oxo-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-8-yl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-18(34)37-27-13-10-20(17-28(27)36-2)31-30-23(15-21(16-26(30)35)19-7-4-3-5-8-19)29-22-9-6-14-32-24(22)11-12-25(29)33-31/h3-14,17,21,31,33H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECLGBRZOKGECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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